
(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
化学反应分析
Types of Reactions
(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity.
相似化合物的比较
(Z)-3-(4-(diethylamino)phenyl)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one: can be compared with other thiazolidinone derivatives such as:
- (5Z)-3-[4-(dimethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-[4-(methoxy)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The unique diethylamino group in This compound may contribute to its distinct pharmacological profile.
属性
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(26-20(22)25)13-14-6-5-7-17(23)12-14/h5-13,23H,3-4H2,1-2H3/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSSWTLOEAZUQM-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
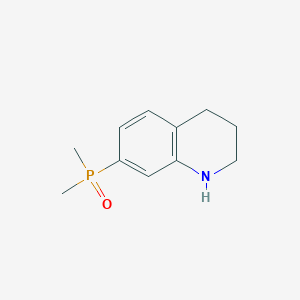
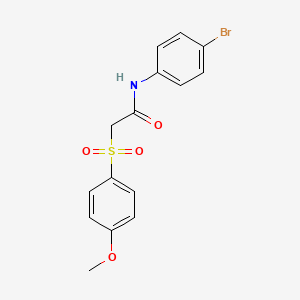
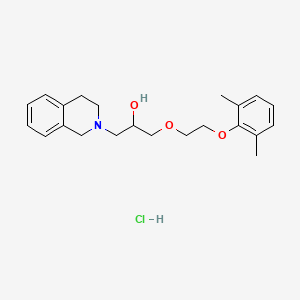

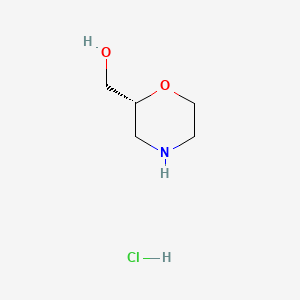
![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)
![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)
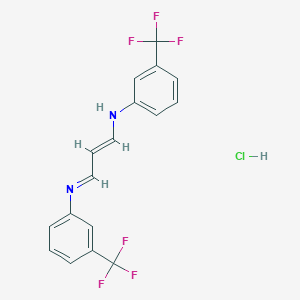
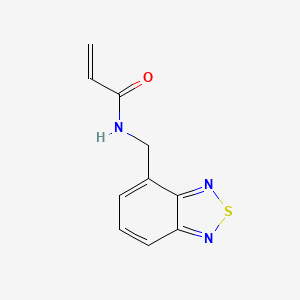
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
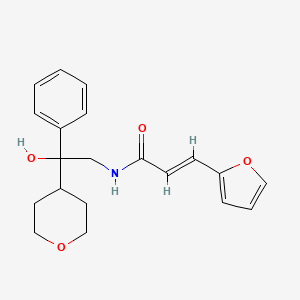
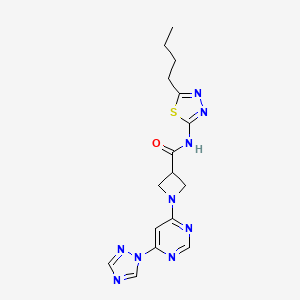
![2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2363584.png)
